
4-Trifluoromethoxy-benzyl-hydrazine
Overview
Description
4-Trifluoromethoxy-benzyl-hydrazine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl hydrazine moiety
Mechanism of Action
Target of Action
It is known to be used as an organic building block in chemical synthesis , suggesting that its targets could be varied depending on the specific reactions it is involved in.
Mode of Action
As an organic building block, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
It is known to be used in the synthesis of pyrazole-containing bisphosphonate (n-bps) esters , suggesting that it may play a role in the biochemical pathways related to these compounds.
Result of Action
As an organic building block, its effects would likely depend on the specific reactions it is involved in and the compounds it helps to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-benzyl-hydrazine typically involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with hydrazine. One common method includes the following steps:
Formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate: This is achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C.
Reaction with Hydrazine: The intermediate product is then reacted with hydrazine to form this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves large-scale adaptation of the laboratory methods with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethoxy-benzyl-hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzyl hydrazine.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted benzyl hydrazine compounds.
Scientific Research Applications
4-Trifluoromethoxy-benzyl-hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
4-Trifluoromethoxy-phenylhydrazine: Similar structure but lacks the benzyl group.
4-Trifluoromethoxy-benzylamine: Similar structure but lacks the hydrazine moiety.
Uniqueness: 4-Trifluoromethoxy-benzyl-hydrazine is unique due to the presence of both the trifluoromethoxy group and the benzyl hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
4-Trifluoromethoxy-benzyl-hydrazine (TFMBH) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of TFMBH, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure consists of a benzyl group attached to a hydrazine moiety, with a trifluoromethoxy substituent at the para position of the benzene ring. This configuration enhances lipophilicity and metabolic stability, which can influence its biological interactions and efficacy.
The biological activity of TFMBH is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmitter breakdown. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Enzyme Inhibition
- Acetylcholinesterase (AChE) : TFMBH exhibits competitive inhibition against AChE, with IC50 values indicating significant potency. In studies, some derivatives have shown stronger inhibition than established drugs like rivastigmine .
- Butyrylcholinesterase (BuChE) : Similar to AChE, TFMBH also inhibits BuChE, which is involved in the hydrolysis of choline esters. The inhibition profile varies among different derivatives, highlighting structure-activity relationships that can be optimized for therapeutic applications .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Neuroprotective Studies : A study evaluated several hydrazone derivatives derived from TFMBH for their neuroprotective effects against oxidative stress in neuronal cells. Results indicated that certain derivatives significantly reduced cell death and oxidative damage, suggesting a promising avenue for Alzheimer’s treatment .
- Antimicrobial Efficacy : Research on hydrazine derivatives has demonstrated their effectiveness against Mycobacterium tuberculosis and other Gram-positive bacteria. The structure of TFMBH contributes to its potency against these pathogens, making it a candidate for developing new antibiotics .
- Anticancer Activity : In vitro studies have shown that TFMBH derivatives can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction mediated by alterations in cell signaling pathways.
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQKOLNFGDRKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606201 | |
Record name | {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51887-20-8 | |
Record name | {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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